![molecular formula C8H5N3O5S B3111564 [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid CAS No. 18333-81-8](/img/structure/B3111564.png)

[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid

Übersicht

Beschreibung

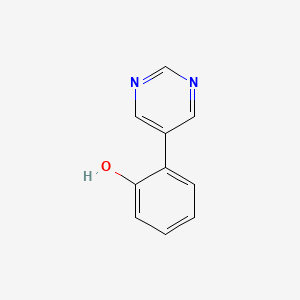

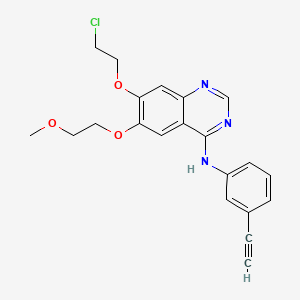

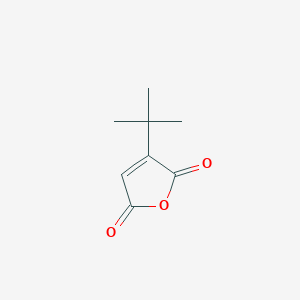

The compound 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid is a derivative of 7-nitro-2,1,3-benzoxadiazole (NBD) and has a molecular weight of 238.16 . NBD derivatives are a class of non-glutathione (GSH) peptidomimetic compounds, which are synthesized and characterized as very efficient inhibitors of glutathione S-Transferase (GSTs), a family of enzymes involved in xenobiotic detoxification .

Molecular Structure Analysis

The InChI code for 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid is 1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14) .

Chemical Reactions Analysis

NBD derivatives, such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), have been shown to trigger apoptosis in several tumor cell lines .

Physical and Chemical Properties Analysis

The physical form of 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid is a powder with a melting point of 190-191°C .

Wissenschaftliche Forschungsanwendungen

Environmental Science and Chemistry

Degradation Pathways and Environmental Impact The study of degradation processes of certain chemicals related to “[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid” has highlighted the importance of understanding the stability and environmental impact of such compounds. LC-MS/MS techniques were utilized to investigate the degradation pathways of nitisinone, revealing its increased stability at higher pH levels and identifying major degradation products with considerable stability under studied conditions. This research contributes to a better understanding of the environmental fate of similar compounds (H. Barchańska et al., 2019).

Pharmacology and Biomedical Research

Repurposed Drug Applications Research on nitazoxanide, a compound with a functional group similar to that in “this compound,” showcases its broad-spectrum antiprotozoal, anthelmintic, and antiviral activities. The study highlights its efficacy against various bacterial infections and viral diseases, illustrating the potential of structurally related compounds in treating diverse pathologies (Charu Bharti et al., 2021).

Wastewater Treatment

Improving Wastewater Management The application of free nitrous acid (FNA) in wastewater management provides insights into the potential use of related nitro compounds for environmental benefit. FNA, known for its inhibitory and biocidal effects, is used to improve wastewater systems, highlighting the relevance of researching similar compounds for environmental applications (Haoran Duan et al., 2019).

Disinfection with Peracetic Acid The use of peracetic acid for wastewater effluent disinfection opens avenues for related compounds in environmental sanitation. Peracetic acid’s effectiveness across a broad spectrum of microorganisms, without generating toxic by-products, underscores the potential of similar nitro compounds in environmental disinfection processes (M. Kitis, 2004).

Wirkmechanismus

Target of Action

The primary target of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid, also known as 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]acetic acid, is Glutathione S-Transferase (GST) . GST is a family of enzymes involved in xenobiotic detoxification, catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress .

Mode of Action

This compound is a representative molecule of a new class of 7-nitro-2,1,3-benzoxadiazol (NBD) derivatives that have been designed to give strong GST inhibition . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of GSTP1-1 and GSTM2-2 .

Biochemical Pathways

The compound affects the biochemical pathways involving GSTs. It induces apoptosis and cell cycle arrest via the phospho-activation of JNK and p38 and their downstream targets including c-Jun, ATF2, and p53 .

Pharmacokinetics

It is known that the compound is lipophilic, which suggests it may readily cross the plasma membrane .

Result of Action

The compound’s action results in a strong inhibition of GSTs . This inhibition disrupts the normal function of GSTs, leading to the accumulation of toxins and carcinogens in the cell, which can trigger apoptosis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescent activity is sensitive to the environment, but it exhibits maximum excitation and emission wavelengths at around 465/540nm . Therefore, the compound’s action can be observed using a fluorescein (such as FITC) optical filter .

Safety and Hazards

The safety information for 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).

Eigenschaften

IUPAC Name |

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4(11(14)15)7-8(5)10-16-9-7/h1-2H,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBSYBDYLHMABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)SCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801214676 | |

| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18333-81-8 | |

| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18333-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801214676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)

![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)

![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)

![4-[(tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B3111529.png)